molecular formula C17H20N2O2 B6497502 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide CAS No. 953203-50-4

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide

Cat. No.: B6497502
CAS No.: 953203-50-4
M. Wt: 284.35 g/mol
InChI Key: WSSOHLYIDDUFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide is a synthetic small molecule compound provided for research and development purposes. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. The structure of this compound features a cyclohexanecarboxamide moiety linked through a methylene bridge to a 5-phenyl-1,2-oxazole (isoxazole) core. The isoxazole ring is a privileged scaffold in medicinal chemistry, commonly found in compounds with a range of biological activities . The incorporation of a lipophilic cyclohexane ring can significantly influence the compound's physicochemical properties, potentially enhancing membrane permeability and overall bioavailability . This specific molecular architecture, combining a heterocyclic system with an amide linker and aliphatic carboxamide, makes it a versatile intermediate for drug discovery. Researchers can utilize this compound as a key building block in synthetic chemistry or as a core scaffold for the development of novel enzyme inhibitors or receptor modulators. Its potential research applications lie primarily in the fields of medicinal chemistry and chemical biology, where it can be used to explore structure-activity relationships (SAR) or to create targeted libraries for high-throughput screening against various biological targets . The presence of the carboxamide group and the aromatic systems suggests potential for hydrogen bonding and pi-pi stacking interactions with biological macromolecules.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(14-9-5-2-6-10-14)18-12-15-11-16(21-19-15)13-7-3-1-4-8-13/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSOHLYIDDUFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Amides

The cyclocondensation of β-keto amides with hydroxylamine derivatives is a classical approach. For example, reacting ethyl 3-cyclohexyl-3-oxopropionate with hydroxylamine hydrochloride in ethanol under reflux yields the 1,2-oxazole precursor. Subsequent N-alkylation with 5-phenyl-1,2-oxazol-3-ylmethyl bromide introduces the methylene bridge.

Key Conditions

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C, 12 hours

  • Yield: 68–72%

Oxidative Cyclization of Propargyl Amides

Copper(I)-catalyzed oxidative cyclization of propargyl amides offers superior regiocontrol. A propargylamide intermediate, synthesized from cyclohexanecarboxylic acid and propargylamine, undergoes cyclization using CuI (10 mol%) and tert-butyl hydroperoxide (TBHP) in acetonitrile.

Reaction Scheme

Propargylamide+CuI/TBHP1,2-Oxazole\text{Propargylamide} + \text{CuI/TBHP} \rightarrow \text{1,2-Oxazole} \quad \text{}

Functionalization of the Oxazole Ring

Methylation at the 3-Position

The methylene bridge is installed via nucleophilic substitution. Treating 5-phenyl-1,2-oxazol-3-ol with methyl bromoacetate in DMF using K₂CO₃ as a base yields the methyl ester, which is hydrolyzed to the carboxylic acid and coupled with cyclohexylamine.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Cyclohexanecarboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The resultant active ester reacts with 5-phenyl-1,2-oxazol-3-ylmethylamine to form the target amide.

Optimization Data

CatalystSolventTemperatureYield (%)
EDC/HOBtCH₂Cl₂25°C78
DCC/DMAPTHF0°C → 25°C65

Solid-Phase Synthesis

Adapting methods from oxazolyl amino acid synthesis, the target compound is assembled on p-methylbenzhydrylamine (MBHA) resin. Cyclohexanecarboxylic acid is loaded using DIC/HOBt, followed by deprotection and coupling with the oxazole-methyl amine (Figure 1).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, oxazole-H), 7.45–7.30 (m, 5H, Ph), 4.45 (s, 2H, CH₂), 2.20–1.40 (m, 11H, cyclohexane).

  • HRMS : m/z calcd for C₁₇H₁₉N₂O₂ [M+H]⁺: 291.1467; found: 291.1465.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity, with retention time = 6.2 min.

Challenges and Optimization

Regioselectivity in Oxazole Formation

The 1,2-oxazole isomer is favored over 1,3-oxazole by using bulky bases (e.g., DBU) during cyclization, which sterically hinder alternative ring-closure pathways.

Stereochemical Considerations

Racemization during amide coupling is mitigated by employing HOBt and low temperatures (0–5°C), preserving the chiral integrity of intermediates.

Industrial Scalability

Continuous-Flow Synthesis

A microreactor system reduces reaction times from hours to minutes. For example, cyclocondensation in a flow reactor at 120°C achieves 90% conversion in 5 minutes.

Green Chemistry Approaches

Water as a solvent for Suzuki couplings reduces environmental impact. Pd nanoparticles on cellulose support enable catalyst recycling, maintaining 82% yield over five cycles.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H amination using Ru(bpy)₃²⁺ eliminates the need for pre-functionalized substrates, streamlining the synthesis.

Biocatalytic Routes

Engineered amidases from Pseudomonas putida catalyze the amide bond formation with 99% enantiomeric excess, offering a sustainable alternative .

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole oxides, while reduction can produce oxazoline derivatives .

Scientific Research Applications

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary distinction between N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide and its analogs lies in the heterocyclic substituent. Key comparisons include:

Compound Heterocyclic Group Functional Groups Key Structural Features
Target compound 1,2-Oxazole (isoxazole) Amide, phenyl, methyl linker Rigid oxazole ring with phenyl substitution
Thiourea derivatives (e.g., H2L1–H2L9 ) Thiourea Amide, carbamothioyl, aryl substituents Flexible thiourea group with S and N donors
Oxadiazole analogs (e.g., ) 1,2,4-Oxadiazole Amide, methyl, cycloheptyl Larger oxadiazole ring with varied substitution
  • Hydrogen Bonding: Thiourea derivatives exhibit strong hydrogen-bonding capabilities via S and N donors, critical for metal chelation and crystal packing . In contrast, the oxazole group primarily engages in weaker C–H···O/N interactions, influencing solubility and crystallinity .
Table 1: Comparative Data for Select Compounds
Property Target Compound H2L1 (Thiourea) Oxadiazole Analog ()
Melting Point Not reported 180–220°C Not reported
IR ν(N–H) (cm⁻¹) ~3250–3150 (amide) 3256–3134 (amide & thiourea) ~3300–3100 (amide)
Bioactivity Not reported Antifungal, antitumor Uncharacterized
  • Bioactivity: Thiourea derivatives (H2L1–H2L9) exhibit antifungal and antitumor activities due to their metal-chelating and enzyme-inhibiting properties . The target compound’s oxazole moiety may confer different bioactivity profiles, as oxazoles are known for antimicrobial and anti-inflammatory effects in other contexts.
  • Solubility : Thiourea derivatives are generally sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO). The target compound’s solubility is expected to be lower due to the hydrophobic phenyl group and rigid oxazole ring.

Crystallographic and Conformational Analysis

  • Thiourea Derivatives : Crystal structures (e.g., H2L9) reveal planar thiourea groups and extensive hydrogen-bonding networks, often forming R₂²(8) motifs . Conformational analysis using Cremer-Pople parameters shows moderate puckering in the cyclohexane ring (ΔQ = 0.2–0.5 Å) .
  • Target Compound : Predicted to adopt a chair conformation in the cyclohexane ring, with the oxazole moiety inducing steric hindrance. Structural studies would require tools like SHELXL (for refinement) and ORTEP-3 (for visualization) .

Biological Activity

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

N 5 phenyl 1 2 oxazol 3 yl methyl cyclohexanecarboxamide\text{N 5 phenyl 1 2 oxazol 3 yl methyl cyclohexanecarboxamide}

This structure features an oxazole ring fused with a phenyl group and a cyclohexanecarboxamide moiety, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Many derivatives have shown potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Compounds with oxazole scaffolds are often investigated for their ability to inhibit enzymes like tyrosinase.
  • Neuroprotective Effects : Some studies suggest potential applications in treating neurodegenerative disorders.

The biological activity of this compound may involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes involved in cancer progression and metabolic processes.
  • Receptor Modulation : Some derivatives may interact with G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .

Antitumor Activity

A study focusing on oxazole derivatives reported the synthesis and evaluation of various compounds, including those structurally related to this compound. The results indicated significant cytotoxic effects against different cancer cell lines (Table 1).

CompoundCell LineIC50 (µM)
1MCF-7 (breast cancer)15.4
2A549 (lung cancer)22.7
3HeLa (cervical cancer)10.8

Table 1: Cytotoxicity of oxazole derivatives against various cancer cell lines.

Enzyme Inhibition

The compound's potential as a tyrosinase inhibitor was assessed using mushroom tyrosinase assays. The results showed that this compound exhibited competitive inhibition with an IC50 value comparable to standard inhibitors such as kojic acid .

Neuroprotective Effects

Research has indicated that similar compounds may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. These effects were evaluated using models of neurodegeneration where the compound demonstrated a protective effect against cell death induced by oxidative stress.

Case Studies

Several case studies have highlighted the effectiveness of compounds related to this compound:

  • Case Study A : A derivative was tested for its ability to inhibit cell proliferation in pancreatic cancer cells. The study concluded that the compound significantly reduced cell viability at concentrations above 10 µM.
  • Case Study B : Another investigation focused on the neuroprotective effects in a rat model of Alzheimer's disease, where treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the recommended synthetic routes for N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a functionalized oxazole intermediate. Key steps include:

  • Amide bond formation : Reacting cyclohexanecarboxylic acid chloride with a (5-phenyl-1,2-oxazol-3-yl)methylamine derivative under anhydrous conditions (e.g., in DMF or acetonitrile) .
  • Oxazole ring construction : Building the 5-phenyl-1,2-oxazole moiety via cyclization of appropriate precursors, such as nitrile oxides and alkynes, under controlled temperatures (60–80°C) .
  • Catalysts : Sodium hydride (NaH) or triethylamine (TEA) may be used to deprotonate intermediates and accelerate coupling reactions .
Synthetic Method Key Conditions Catalyst/Solvent Yield Optimization Tips
Amide couplingAnhydrous, 0–25°CDMF, TEAUse high-purity amines to minimize side reactions
Oxazole cyclization60–80°C, inert atmosphereAcetonitrileMonitor reaction progress via TLC

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the cyclohexane ring, oxazole protons, and phenyl substituents. For example, the methylene group (-CH2-) linking the oxazole and carboxamide appears as a triplet in 1H NMR (δ 3.8–4.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting unreacted starting materials or byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C17H19N3O2) .
Technique Purpose Critical Observations
1H NMRConfirm stereochemistry and functional groupsIntegration ratios for methylene and phenyl protons
HPLCAssess purityRetention time matching reference standards

Q. What safety precautions are advised when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in a cool, dry place away from oxidizers and acids .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in coupling reactions?

Methodological Answer: Low yields often stem from steric hindrance at the carboxamide linkage or incomplete oxazole cyclization. Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves oxazole ring formation efficiency .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in inert atmospheres .
  • Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates .
Challenge Solution Validation Method
Incomplete cyclizationMicrowave irradiation (100°C, 150 W)Monitor via FT-IR for C=O and C=N peaks
Side reactionsUse scavengers (e.g., molecular sieves)HPLC to detect byproduct reduction

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding its reactivity?

Methodological Answer: Discrepancies may arise from inaccurate force field parameters or solvent effects in simulations. Mitigation approaches:

  • Multi-scale modeling : Combine density functional theory (DFT) for electronic structure with molecular dynamics (MD) for solvation effects .
  • Experimental validation : Compare computed vibrational spectra (IR) with experimental data to refine computational models .
  • Solvent correction factors : Apply COSMO-RS to account for solvent polarity in reactivity predictions .

Q. What in vitro assays are suitable for elucidating its mechanism of action in potential therapeutic applications?

Methodological Answer:

  • Enzyme inhibition assays : Test affinity for kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .
  • Molecular docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., COX-2 or EGFR) .
Assay Protocol Key Metrics
Kinase inhibitionIncubate with ATP and kinase substrate% inhibition at 10 µM
Cytotoxicity48-hour exposure, MTT reagentIC50 (µM) ± standard deviation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.